2-Hydroxy-3-phenylpropanenitrile chemical structure and bonding
2-Hydroxy-3-phenylpropanenitrile chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-Hydroxy-3-phenylpropanenitrile
Abstract
2-Hydroxy-3-phenylpropanenitrile, also known as 3-phenyllactonitrile, is a bifunctional organic molecule of significant interest in synthetic chemistry and pharmaceutical development. As a cyanohydrin derived from phenylacetaldehyde, its structure is characterized by the presence of a hydroxyl group and a nitrile group attached to the same carbon atom, a feature that imparts versatile reactivity. This guide provides a comprehensive technical analysis of the molecule's structure, stereochemistry, chemical bonding, and spectroscopic signature. We will delve into the nature of its covalent framework, the influence of intermolecular forces, and the instrumental methods used for its characterization. Furthermore, this document will explore its synthesis, key chemical transformations, and its role as a valuable intermediate in the preparation of more complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important synthetic building block.
Introduction to 2-Hydroxy-3-phenylpropanenitrile
2-Hydroxy-3-phenylpropanenitrile is a member of the cyanohydrin class of organic compounds.[1] These molecules are defined by the presence of a hydroxyl (-OH) and a nitrile (-C≡N) group bonded to the same carbon atom.[1][2] This unique arrangement makes cyanohydrins, including 2-hydroxy-3-phenylpropanenitrile, highly valuable and versatile intermediates in organic synthesis.[1][2] The dual functionality allows for a wide range of chemical modifications; for instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the hydroxyl group can undergo esterification or oxidation.[3][4][5]
The presence of a phenyl group in 2-hydroxy-3-phenylpropanenitrile adds another layer of chemical utility and influences the molecule's physical and reactive properties. Its strategic importance is highlighted by its application as a precursor in the synthesis of various pharmaceuticals and other biologically active compounds.[6] Understanding its precise chemical structure and bonding is therefore fundamental to leveraging its synthetic potential.
| Property | Value |
| IUPAC Name | 2-hydroxy-3-phenylpropanenitrile[7] |
| Synonyms | 3-Phenyllactonitrile, Phenylacetaldehyde cyanohydrin[7][8] |
| CAS Number | 50353-47-4[7][8][9] |
| Molecular Formula | C₉H₉NO[7][8][9][10] |
| Molecular Weight | 147.17 g/mol [7][8][9][10] |
| SMILES | C1=CC=C(C=C1)CC(C#N)O[7][9] |
| InChI Key | GOOUUOYVIYFDBL-UHFFFAOYSA-N[7] |
Molecular Structure and Stereochemistry
The molecular architecture of 2-hydroxy-3-phenylpropanenitrile is composed of three primary components: a phenyl ring, a two-carbon aliphatic chain, and the defining cyanohydrin functional group. The carbon atom bonded to both the hydroxyl and nitrile groups (C2) is a stereocenter, a critical feature that gives rise to stereoisomerism.
Key Structural Features
-
Phenyl Group: A six-carbon aromatic ring that provides steric bulk and electronic influence through inductive and resonance effects.
-
Benzylic Methylene Group (-CH₂-): A flexible linker between the phenyl ring and the chiral center.
-
Chiral Center (C2): An sp³-hybridized carbon atom bonded to four different substituents: a hydrogen atom, a hydroxyl group, a nitrile group, and a benzyl group (-CH₂-Ph).
-
Hydroxyl Group (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor.
-
Nitrile Group (-C≡N): A linear and highly polar functional group with a carbon-nitrogen triple bond. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor.[7][11]
Caption: 2D structure of 2-Hydroxy-3-phenylpropanenitrile with key functional groups and the chiral center () highlighted.
Chirality and Enantiomers
The presence of a single chiral center means that 2-hydroxy-3-phenylpropanenitrile is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers.[12] These are designated as (R)-2-hydroxy-3-phenylpropanenitrile and (S)-2-hydroxy-3-phenylpropanenitrile.
Enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding to other chiral molecules, such as enzymes. This latter property is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities or toxicities. The synthesis of enantiomerically pure compounds is therefore a critical objective in the pharmaceutical industry.[6]
Caption: Fischer projections of the (R) and (S) enantiomers of 2-hydroxy-3-phenylpropanenitrile, illustrating their mirror-image relationship.
Chemical Bonding and Intermolecular Forces
Covalent Bonding
The structural integrity of 2-hydroxy-3-phenylpropanenitrile is maintained by a framework of covalent bonds, which can be analyzed in terms of hybridization and bond type.
-
Sigma (σ) Bonds: These single bonds form the primary skeleton of the molecule. The C-C, C-H, C-O, and O-H bonds are all sigma bonds, resulting from the direct overlap of atomic orbitals.
-
Pi (π) Bonds: These are present in the regions of multiple bonding. The phenyl ring contains three delocalized π bonds, which are responsible for its aromaticity. The nitrile group features two π bonds as part of its C≡N triple bond.[4]
-
Hybridization:
-
Phenyl Carbons: sp² hybridized, leading to a planar ring structure with bond angles of approximately 120°.
-
Benzylic Carbon (CH₂): sp³ hybridized, with tetrahedral geometry.
-
Chiral Carbon (CH): sp³ hybridized, with a tetrahedral arrangement of its four different substituents.
-
Nitrile Carbon: sp hybridized, resulting in the linear geometry of the -C≡N group.
-
Intermolecular Forces
The physical properties of 2-hydroxy-3-phenylpropanenitrile in the condensed phase (solid or liquid) are governed by intermolecular forces. The most significant of these is hydrogen bonding.
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor (via the H atom) and acceptor (via the O atom's lone pairs). The nitrogen atom of the nitrile group can also act as a hydrogen bond acceptor.[7][10] This network of hydrogen bonds leads to a higher melting point (57 °C) and boiling point compared to non-polar molecules of similar molecular weight.[9]
Spectroscopic Characterization
The structure of 2-hydroxy-3-phenylpropanenitrile is unequivocally confirmed through a combination of spectroscopic techniques. Each method probes different aspects of the molecule's structure, providing complementary information.
| Technique | Structural Feature Probed | Expected Signature |
| Infrared (IR) | Functional Groups | Broad O-H stretch (~3400 cm⁻¹), sharp C≡N stretch (~2250 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹).[13] |
| ¹H NMR | Proton Environments | Multiplet for aromatic protons (~7.4 ppm), signals for benzylic CH₂ and chiral CH, and a broad singlet for the OH proton.[13] |
| ¹³C NMR | Carbon Environments | Signal for nitrile carbon (~118 ppm), chiral carbon (~70 ppm), benzylic carbon, and distinct signals for aromatic carbons.[13] |
| Mass Spec (MS) | Molecular Weight & Fragmentation | Molecular ion peak (M⁺) at m/z = 147. Common fragments corresponding to loss of H₂O, HCN, and the benzyl cation (C₇H₇⁺).[14] |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This generalized protocol describes the standard procedure for acquiring ¹H and ¹³C NMR spectra for an organic compound like 2-hydroxy-3-phenylpropanenitrile.[15]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).[15]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Instrument Parameters (¹³C NMR):
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS peak at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Synthesis and Chemical Reactivity
Synthesis: Cyanohydrin Formation
2-Hydroxy-3-phenylpropanenitrile is synthesized via the nucleophilic addition of a cyanide anion to the carbonyl carbon of phenylacetaldehyde.[16][17] The reaction is typically carried out using hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN, KCN) under slightly acidic conditions. The reaction is reversible.[16]
Caption: A simplified workflow for the synthesis of 2-hydroxy-3-phenylpropanenitrile via nucleophilic addition of cyanide to phenylacetaldehyde.
Key Reactions: A Divergent Intermediate
The synthetic power of 2-hydroxy-3-phenylpropanenitrile lies in its ability to serve as a divergent intermediate, where the nitrile group can be transformed into different functionalities.[18]
-
Hydrolysis: Treatment with strong acid or base and heat hydrolyzes the nitrile to a carboxylic acid, yielding 2-hydroxy-3-phenylpropanoic acid.
-
Reduction: Reaction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine, forming 2-amino-3-phenylpropan-1-ol.[3][4]
Caption: Key transformations of 2-hydroxy-3-phenylpropanenitrile, highlighting its role as a divergent synthetic intermediate.
Applications in Research and Drug Development
The versatile reactivity of 2-hydroxy-3-phenylpropanenitrile makes it a valuable building block in the synthesis of complex organic molecules.
-
Pharmaceutical Intermediates: Chiral cyanohydrins are crucial intermediates in the asymmetric synthesis of APIs.[6] For example, the enantiomerically pure (S)-enantiomer of a related compound, 3-hydroxy-3-phenylpropanenitrile, is a key intermediate in the synthesis of the widely used antidepressant fluoxetine.[6]
-
Precursor to Chiral Building Blocks: As shown in the reactivity section, it provides straightforward access to valuable chiral α-hydroxy acids and β-amino alcohols, which are common structural motifs in biologically active molecules.[3]
-
Role of the Nitrile Group in Drugs: The nitrile group itself is found in numerous approved drugs. It can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a key component of an enzyme inhibitor's pharmacophore.[11]
Conclusion
2-Hydroxy-3-phenylpropanenitrile is a structurally rich and synthetically versatile molecule. Its chemical identity is defined by a chiral carbon center bonded to hydroxyl, nitrile, and benzyl groups. This unique combination of functional groups dictates its chemical bonding, stereochemistry, and reactivity. The ability of the hydroxyl group and nitrile nitrogen to participate in hydrogen bonding significantly influences its physical properties. Spectroscopic methods provide a clear fingerprint for its structural confirmation. As a divergent intermediate, it serves as a gateway to other important classes of compounds, cementing its role as a valuable tool for researchers in organic synthesis and professionals in the field of drug discovery and development.
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